4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a morpholine ring, making it a unique structure with potential applications in various fields of science and industry. The presence of these rings endows the compound with interesting chemical properties and reactivity.
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological activity, and furan derivatives are of interest in medicinal chemistry due to their diverse biological and clinical applications .
Morpholine derivatives
Morpholine is a common organic solvent and also a versatile building block in the synthesis of various pharmaceuticals. It’s a heterocyclic chemical compound that contains a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-amino-4-tosyloxazole under basic conditions to form the desired oxazole derivative. Finally, the oxazole derivative is coupled with morpholine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: The tosyl group on the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrooxazole derivatives, and various substituted oxazole derivatives.
Scientific Research Applications
4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: This compound also contains a furan and morpholine ring but lacks the oxazole ring.
4-(2-Furanyl)-5-methyl-4-phenylthiazole: This compound contains a furan ring but has a thiazole ring instead of an oxazole ring.
2-(4-Morpholinyl)-N-(2-pyridinylmethyl)ethanamine: This compound contains a morpholine ring and a pyridine ring instead of a furan and oxazole ring.
Uniqueness
4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to the presence of all three rings (furan, oxazole, and morpholine) in its structure. This combination of rings provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-13-4-6-14(7-5-13)26(21,22)17-18(20-8-11-23-12-9-20)25-16(19-17)15-3-2-10-24-15/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDSOLNVFMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.